2-Pentylpyrrolidine

CAS No.:

Cat. No.: VC17758637

Molecular Formula: C9H19N

Molecular Weight: 141.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19N |

|---|---|

| Molecular Weight | 141.25 g/mol |

| IUPAC Name | 2-pentylpyrrolidine |

| Standard InChI | InChI=1S/C9H19N/c1-2-3-4-6-9-7-5-8-10-9/h9-10H,2-8H2,1H3 |

| Standard InChI Key | LVLVZGGJJOWJSU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1CCCN1 |

Introduction

Chemical and Physical Properties

Molecular Structure and Characterization

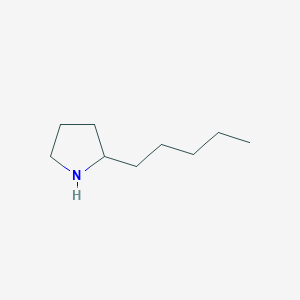

The core structure of 2-pentylpyrrolidine consists of a five-membered pyrrolidine ring with a pentyl substituent at the second carbon (Figure 1). The hydrochloride salt form enhances stability and solubility in polar solvents . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 177.72 g/mol |

| IUPAC Name | 2-pentylpyrrolidine; hydrochloride |

| SMILES | CCCCCCC1CCCN1.Cl |

| InChI Key | DKMMWSSJEKCVDY-UHFFFAOYSA-N |

| Appearance | White to off-white powder |

| Storage Conditions | Room temperature |

The compound’s stereochemistry remains uncharacterized in publicly available data, though the presence of a chiral center at the 2-position suggests potential enantiomeric forms .

Spectroscopic and Computational Insights

Synthesis and Production

Hypothetical Synthetic Routes

-

Reductive Amination: Reaction of pentanal with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.

-

Cyclization of Amines: Treatment of 5-aminopentanol with acid catalysts to form the pyrrolidine ring, followed by functionalization.

-

Grignard Addition: Alkylation of a pyrrolidine enolate with a pentylmagnesium bromide reagent.

The hydrochloride salt likely forms via protonation with hydrochloric acid during purification .

Industrial Scalability and Challenges

Industrial production methods remain undeveloped, though bulk synthesis would require optimization of yield and purity. American Elements reports the capability to produce 2-pentylpyrrolidine hydrochloride in high-purity grades (99%–99.999%) for research applications, suggesting scalability under controlled conditions . Key challenges include controlling stereoselectivity and minimizing byproducts during alkylation.

Conformational and Structural Dynamics

Gas-Phase vs. Solution-Phase Behavior

Comparative studies on 2-phenylpyrrolidine highlight the impact of environment on conformation . In the gas phase, steric and electronic factors favor trans arrangements, whereas solvation stabilizes cis conformers through dipole interactions. For 2-pentylpyrrolidine, the longer alkyl chain may enhance hydrophobic interactions in solution, potentially favoring folded conformations.

Computational Modeling Perspectives

MP2 and DFT calculations predict that 2-pentylpyrrolidine’s pentyl group induces steric strain, destabilizing planar ring configurations. Pseudorotation parameters (Cremer-Pople puckering amplitudes) likely resemble those of 2-methylpyrrolidine derivatives, with envelope or half-chair conformations predominating .

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Developing enantioselective routes to access optically pure 2-pentylpyrrolidine.

-

Biological Screening: Evaluating affinity for neurological targets (e.g., nicotinic acetylcholine receptors).

-

Solvent Effects: Systematic NMR or computational studies to map conformational landscapes in polar vs. nonpolar media.

-

Safety Profiling: Acute and chronic toxicity assessments to establish exposure limits.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume